1-cyclopropyl-N-methyl-methanesulfonamide

Description

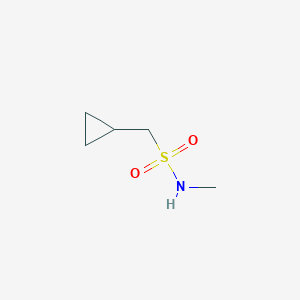

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

1-cyclopropyl-N-methylmethanesulfonamide |

InChI |

InChI=1S/C5H11NO2S/c1-6-9(7,8)4-5-2-3-5/h5-6H,2-4H2,1H3 |

InChI Key |

ZMJKILZGIVJQCG-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CC1CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopropyl N Methyl Methanesulfonamide and Analogues

Direct Synthesis Approaches to N-Methyl-Methanesulfonamides and Cyclopropyl-Sulfonamides

Direct synthesis aims to construct the target molecule in a linear fashion, either by forming the crucial S-N bond on a pre-existing carbon skeleton or by constructing the cyclopropane (B1198618) ring on a sulfonamide-containing precursor.

N-Alkylation and Sulfonylation Strategies

The formation of the sulfonamide bond is a cornerstone of synthesizing compounds like 1-cyclopropyl-N-methyl-methanesulfonamide. The most traditional and widely used method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. rsc.org For N-methyl-methanesulfonamides, this typically involves the reaction of methylamine with methanesulfonyl chloride. guidechem.com A common procedure adds methanesulfonyl chloride dropwise to a solution of monomethylamine, often in a solvent like ethanol at a reduced temperature (e.g., 0 °C), followed by stirring at room temperature for several hours. chemicalbook.comchemicalbook.com The base used can be an excess of the amine itself or an added scavenger like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. guidechem.com

Alternatively, N-alkylation strategies can be employed where a pre-formed sulfonamide is alkylated. Achieving mono-selective N-alkylation of primary sulfonamides without undesired overalkylation presents a significant challenge. nih.gov Various methodologies have been developed to address this, including the use of alcohols as alkylating agents under catalysis by water-soluble iridium complexes. rsc.orgorganic-chemistry.org Other approaches utilize alkyl carbonates, quaternary ammonium (B1175870) salts, or alkyl phosphates as safer and more sustainable alternatives to traditional alkylating agents like methyl iodide. nih.gov For instance, the use of trimethyl phosphate in combination with calcium hydroxide has been shown to be effective for heteroatom methylation. organic-chemistry.org

Table 1: Comparison of Direct Sulfonylation and N-Alkylation Strategies

| Strategy | Reactants | Reagents/Conditions | Advantages | Disadvantages | Citations |

| Sulfonylation | Methylamine + Methanesulfonyl chloride | Base (e.g., excess amine, triethylamine), Solvent (e.g., ethanol, DCM) | High-yielding, straightforward, widely applicable | Generates HCl byproduct, requires careful control of addition | guidechem.comchemicalbook.comchemicalbook.com |

| N-Alkylation | Methanesulfonamide (B31651) + Methylating Agent (e.g., Methanol) | Catalyst (e.g., Iridium complex), Base (e.g., Cs₂CO₃), Microwave irradiation | Avoids handling sulfonyl chlorides directly, can be used for late-stage modification | Risk of overalkylation, may require specialized catalysts | nih.govrsc.orgorganic-chemistry.org |

Cyclopropane Ring Formation in Sulfonamide Precursors

Another direct approach involves forming the cyclopropane ring on a molecule that already contains the sulfonamide framework. This leverages well-established cyclopropanation reactions. Key methods include:

Simmons-Smith Reaction : This classic method uses a carbenoid, typically formed from diiodomethane and a zinc-copper couple (ICH₂ZnI), to react with an alkene. libretexts.orgorganic-chemistry.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com

Carbene Addition : Carbenes, such as dichlorocarbene generated from chloroform and a strong base, can add to alkenes to form cyclopropanes. masterorganicchemistry.com The simplest carbene, methylene (CH₂), can be generated from diazomethane by exposure to light or heat, though its high reactivity and hazardous nature limit its use. libretexts.org

Michael-Initiated Ring Closure (MIRC) : This versatile method involves the nucleophilic addition of a carbanion to an electron-deficient alkene (a Michael addition), followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.orgrsc.org This approach allows for the synthesis of highly functionalized cyclopropanes with excellent enantioselectivity. rsc.org

A more recent and specialized method involves the intramolecular cross-electrophile coupling of sulfonamides. For example, an air-stable nickel(II) catalyst can be used to perform an intramolecular coupling between an alkyl chloride and a benzylic sulfonamide C-N bond, generating a cyclopropane ring. acs.org This represents a novel strategy for manipulating sulfonamide structures to create cyclopropyl (B3062369) moieties. acs.org

Convergent Synthesis Strategies Utilizing Cyclopropyl and Methanesulfonamide Intermediates

Preparation of Key Intermediates Bearing Cyclopropyl and Sulfonamide Moieties

The success of a convergent strategy relies on the efficient preparation of the constituent building blocks.

Cyclopropyl-Containing Intermediates: The primary intermediate is cyclopropylamine, a valuable compound due to the unique properties conferred by its strained three-membered ring. longdom.org It can be synthesized through several routes: longdom.orgacs.org

From Cyclopropanecarboxylic Acid Derivatives : The Curtius rearrangement of cyclopropanecarbonyl azide, derived from cyclopropanecarboxylic acid, is a common laboratory-scale method. acs.orgnih.gov

Reductive Amination : Cyclopropanecarboxaldehyde can undergo reductive amination with ammonia or a primary amine using reducing agents like sodium borohydride. longdom.org

From Nitriles : A one-step method involves the coupling of alkanenitriles with Grignard reagents, mediated by a combination of a Ti(II) species and a Lewis acid, to produce primary cyclopropylamines. organic-chemistry.org

Methanesulfonamide Intermediates: The key intermediates for the sulfonamide portion are methanesulfonyl chloride and N-methylmethanesulfonamide.

Methanesulfonyl chloride is a commercially available and highly reactive electrophile.

N-methylmethanesulfonamide is typically prepared via the reaction between methanesulfonyl chloride and methylamine, as described previously. guidechem.comchemicalbook.com This reaction is often performed in solvents like ethanol or nitroalkanes. chemicalbook.comgoogle.com

Strategic Coupling Reactions for Target Compound Assembly

The final step in a convergent synthesis of this compound involves the coupling of the two key intermediates. The most direct method is the sulfonylation of a cyclopropylamine derivative with methanesulfonyl chloride.

Cyclopropylamine + Methanesulfonyl Chloride → 1-Cyclopropyl-methanesulfonamide

This reaction would then be followed by N-methylation to yield the final product. Alternatively, if N-methylcyclopropylamine is used as the starting amine, the target compound can be formed in a single coupling step. This S-N bond formation is a robust and widely utilized transformation in organic synthesis. thieme-connect.com Modern variations focus on improving the conditions, for example, by using catalysts or alternative solvents to enhance efficiency and sustainability. organic-chemistry.org Novel strategies have also emerged, such as a one-pot, three-component reaction involving nitroarenes, boronic acids, and potassium pyrosulfite to generate sulfonamides through sequential C-S and S-N coupling. organic-chemistry.org

Green Chemistry Principles in Sulfonamide Synthesis Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. Several green chemistry principles have been successfully applied to sulfonamide synthesis. mdpi.com

Sustainable Solvents : There is a significant shift away from volatile and toxic organic solvents. Water has been successfully used as a solvent for the reaction between sulfonyl chlorides and amines, often in the presence of a simple inorganic base like sodium carbonate. mdpi.com Deep Eutectic Solvents (DESs), such as those based on choline chloride, have also emerged as environmentally responsible, biodegradable, and reusable reaction media that can yield excellent results at room temperature. uniba.itnih.gov

Catalyst-Free and Solvent-Free Conditions : To further minimize environmental impact, methods that eliminate the need for both solvents and catalysts are highly desirable. Microwave-assisted synthesis under solvent-free conditions provides a rapid and efficient protocol for the sulfonylation of amines, yielding products in short reaction times with easier work-up. rsc.orgresearchgate.net

Mechanochemistry : Solvent-free mechanochemical approaches, which use mechanical force (e.g., in a ball mill) to drive reactions, represent a significant advance. rsc.org A one-pot, two-step procedure for sulfonamide synthesis has been developed involving a tandem oxidation-chlorination of disulfides followed by amination, all mediated by solid reagents. rsc.org

Alternative Reagents and Reaction Pathways : Green strategies also focus on replacing hazardous starting materials. One approach involves the in situ generation of sulfonyl chlorides from thiols using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), which can then react with amines in sustainable solvents like water or glycerol. researchgate.netrsc.org Electrochemical methods are also being explored as a conceptually new way to synthesize sulfonamides under mild conditions, avoiding harsh reagents. chemistryworld.com

Table 2: Overview of Green Chemistry Approaches in Sulfonamide Synthesis

| Green Approach | Key Features | Example | Advantages | Citations |

| Sustainable Solvents | Use of water or Deep Eutectic Solvents (DESs) instead of volatile organic compounds. | Sulfonylation of amines in a choline chloride/glycerol DES. | Reduced environmental impact, reusable solvents, often milder conditions. | mdpi.comuniba.itnih.gov |

| Microwave-Assisted Synthesis | Solvent- and catalyst-free conditions using microwave irradiation. | Direct reaction of sulfonyl chloride with an amine under microwave heating. | Rapid reaction times, high yields, cleaner reactions, energy efficient. | rsc.orgresearchgate.net |

| Mechanochemistry | Solvent-free synthesis in a ball mill. | Tandem oxidation-chlorination of disulfides followed by amination using solid reagents. | Eliminates bulk solvent waste, cost-effective, environmentally friendly. | rsc.org |

| Alternative Reagents | In situ generation of sulfonyl chlorides from less hazardous precursors like thiols. | Oxidative chlorination of thiols with NaDCC·2H₂O followed by amination. | Avoids storage and handling of unstable sulfonyl chlorides. | researchgate.netrsc.org |

| Electrochemistry | Use of electricity to drive the chemical transformation. | Electrochemical synthesis of aromatic sulfonamides. | Avoids harsh chemical oxidants and reagents, high degree of control. | chemistryworld.com |

Catalytic Approaches in Sulfonamide and Sulfonimidate Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of sulfonamides. These approaches often allow for the construction of complex molecules under milder conditions than traditional methods.

Metal-Catalyzed Sulfonamidation

Transition metal catalysis has emerged as a powerful tool for the formation of the crucial nitrogen-sulfur bond in sulfonamides. Various metals, including rhodium, copper, and palladium, have been successfully employed to catalyze the sulfonamidation of amines and their derivatives.

Rhodium-Catalyzed Reactions: Rhodium catalysts have proven effective in the synthesis of cyclopropane-containing sulfonamides. One notable method involves the rhodium(II)-catalyzed reaction of N-sulfonyl 1,2,3-triazoles with olefins. This process generates rhodium(II) azavinyl carbenes, which then react with olefins to produce cyclopropanes with high diastereoselectivity and enantioselectivity. Subsequent reduction of the resulting sulfonyl imines provides access to N-(cyclopropylmethyl) sulfonamides, which are structural analogues of the target compound nih.gov. While this method does not directly yield N-cyclopropyl sulfonamides, it demonstrates the utility of rhodium catalysis in constructing the cyclopropane-sulfonamide linkage.

Copper-Catalyzed Reactions: Copper catalysis is a widely used and economical approach for C-N bond formation. While a direct copper-catalyzed synthesis of this compound is not extensively documented, related transformations have been reported. For instance, a copper-catalyzed three-component reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides has been developed for the synthesis of N-sulfonyl amidines nih.gov. This highlights the capability of copper to facilitate the formation of complex sulfonamide-related structures.

Silver-Catalyzed Reactions: Silver catalysis has also been explored for the synthesis of complex sulfonamides. In one example, the reaction of 1,4-diynamide-3-ols with an N-oxide in the presence of a silver catalyst leads to the formation of substituted furan-4-carboxamides. This methodology has been successfully applied to substrates bearing a cyclopropyl group on the sulfonamide nitrogen, yielding N-cyclopropyl-N-tosylfuran-3-carboxamide acs.org.

Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their versatility in cross-coupling reactions. Palladium-catalyzed N-arylation of methanesulfonamide has been reported as a convenient and high-yielding method, avoiding the use of potentially genotoxic reagents nih.gov. While this specific example focuses on N-arylation, it underscores the potential of palladium catalysis for the formation of N-substituted sulfonamides. Further development could adapt this methodology for the N-cyclopropylation of methanesulfonamide.

Table 1: Overview of Metal-Catalyzed Syntheses of Sulfonamide Analogues

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Rhodium(II) | N-sulfonyl 1,2,3-triazole, Olefin | N-(Cyclopropylmethyl) sulfonamide | nih.gov |

| Copper(I) | Sulfonyl hydrazine, Terminal alkyne, Sulfonyl azide | N-Sulfonyl amidine | nih.gov |

| Silver(I) | 1,4-Diynamide-3-ol, N-Oxide | N-Cyclopropyl-N-tosylfuran-3-carboxamide | acs.org |

| Palladium | Methanesulfonamide, Aryl halide | N-Aryl methanesulfonamide | nih.gov |

Brønsted Acid-Catalyzed Indole Nucleophilic Addition/Ring-Contraction Reactions for Cyclopropyl Systems

The user-provided outline suggests a Brønsted acid-catalyzed ring-contraction of indoles to form cyclopropyl systems. However, a thorough review of the scientific literature indicates that this is not a reported transformation. Instead, Brønsted acid catalysis on reactions involving indoles and donor-acceptor cyclopropanes leads to formal (4+2) cyclocondensation products, resulting in the formation of larger heterocyclic scaffolds, such as 8,9-dihydropyrido[1,2-a]indoles nih.govnih.govacs.orgacs.orgresearchgate.net.

In these reactions, the donor-acceptor cyclopropane undergoes ring-opening in the presence of a Brønsted acid catalyst to form a zwitterionic intermediate. The indole then acts as a nucleophile, attacking the intermediate. Depending on the substitution pattern of the indole and the reaction conditions, this can lead to either C2 or C3 alkylation or a dearomative (3+2) cycloaddition nih.govacs.org. When N-unprotected 3-substituted indoles are reacted with acylcyclopropanes, the indole acts as a double nucleophile, leading to alkylation at both the N and C-2 positions, followed by an intramolecular condensation to form the pyridone ring fused to the indole core nih.govnih.govacs.orgacs.orgresearchgate.net.

Table 2: Brønsted Acid-Catalyzed Reactions of Indoles with Donor-Acceptor Cyclopropanes

| Indole Substrate | Cyclopropane Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| N-Unprotected 3-substituted indoles | Acylcyclopropanes | Diphenylphosphoric acid, etc. | 8,9-Dihydropyrido[1,2-a]indole | nih.govnih.govacs.orgacs.orgresearchgate.net |

Therefore, while Brønsted acids are effective catalysts for reactions involving indoles and cyclopropanes, the outcome is the construction of complex fused heterocyclic systems rather than the formation of cyclopropylamines through ring contraction.

Oxidative Synthesis Methods

Oxidative methods provide an alternative and often more sustainable approach to the synthesis of sulfonamides, avoiding the use of pre-functionalized and often harsh reagents.

Electrochemical Oxidative Coupling: A significant advancement in sulfonamide synthesis is the development of an environmentally benign electrochemical method that enables the oxidative coupling of readily available thiols and amines nih.govtue.nlacs.org. This transformation is driven by electricity and does not require any sacrificial chemical oxidants or catalysts. The reaction proceeds through the anodic oxidation of a thiol to a disulfide, followed by the oxidation of the amine to a radical cation. The aminium radical then reacts with the disulfide to form a sulfenamide (B3320178) intermediate, which undergoes further oxidation to the corresponding sulfonamide nih.govacs.org.

This electrochemical protocol has a broad substrate scope and is compatible with a variety of functional groups. Notably, the reaction has been successfully demonstrated with cyclopropylamine, affording the corresponding N-cyclopropyl sulfonamide in good yield nih.govacs.org. This method represents a direct and efficient route to N-cyclopropyl sulfonamides from simple precursors.

Table 3: Substrate Scope of Electrochemical Sulfonamide Synthesis

| Amine | Thiol/Disulfide | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclohexylamine | Thiophenol | N-Cyclohexylbenzenesulfonamide | 85% | nih.gov |

| Cyclopropylamine | Thiophenol | N-Cyclopropylbenzenesulfonamide | 72% | nih.govacs.org |

| Methylamine | Thiophenol | N-Methylbenzenesulfonamide | 75% | acs.org |

| Ammonia | Thiophenol | Benzenesulfonamide | 68% | acs.org |

Other Oxidative Methods: Oxidative C-H amination is another emerging strategy for the synthesis of sulfonamides, which involves the direct formation of a C-N bond by activating a C-H bond in the presence of a nitrogen source rsc.org. While specific applications of this method for the direct synthesis of this compound are still under development, the general principle offers a promising avenue for future research. Additionally, methods for the oxidation of sulfonamides to N-sulfonylimines using reagents like N-hydroxyphthalimide have been developed, providing intermediates that can be further functionalized mdpi.com.

Advanced Structural Characterization and Stereochemical Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for 1-cyclopropyl-N-methyl-methanesulfonamide is not publicly available, analysis of closely related sulfonamide structures allows for a detailed prediction of its key structural features.

The molecular geometry of sulfonamides is well-characterized. The sulfur atom at the core of the sulfonamide group adopts a tetrahedral geometry. Based on data from analogous structures, the bond lengths and angles for this compound can be predicted with a high degree of confidence.

| Bond | Predicted Length (Å) |

| S=O | ~1.43 |

| S-N | ~1.62 |

| S-C (methane) | ~1.77 |

| N-C (methyl) | ~1.47 |

| N-C (cyclopropyl) | ~1.48 |

| C-C (cyclopropyl) | ~1.51 |

This is an interactive data table. Click on the headers to sort.

The O-S-O bond angle is expected to be approximately 119°, while the N-S-C and O-S-N angles will be closer to 107-109°, consistent with a distorted tetrahedral arrangement around the sulfur atom. The geometry around the nitrogen atom is expected to be trigonal pyramidal.

The conformation of the N-cyclopropyl and N-methyl groups relative to the sulfonyl group is a key structural feature. Studies on similar N-substituted sulfonamides reveal that the substituents on the nitrogen atom can adopt various orientations. The specific conformation of this compound in the solid state would be influenced by a balance of steric and electronic effects.

Crystal packing, the arrangement of molecules in the crystal lattice, would likely be governed by weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors, C-H···O interactions involving the sulfonyl oxygens and methyl/cyclopropyl (B3062369) hydrogens are anticipated to play a significant role in the supramolecular assembly.

Spectroscopic Techniques for Elucidating Chemical Structure and Configuration

Spectroscopic methods are indispensable for confirming the chemical structure and probing the electronic environment of the nuclei within the molecule.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit characteristic signals for each unique proton environment.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methanesulfonyl CH₃ | ~2.9 - 3.1 | Singlet |

| N-Methyl CH₃ | ~2.7 - 2.9 | Singlet |

| Cyclopropyl CH | ~2.3 - 2.5 | Multiplet |

| Cyclopropyl CH₂ | ~0.5 - 0.9 | Multiplet |

This is an interactive data table. Click on the headers to sort.

The upfield chemical shifts for the cyclopropyl protons are a hallmark of this strained ring system, arising from the unique shielding effects of the cyclopropane (B1198618) ring currents. researchgate.netdtic.mil

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methanesulfonyl C | ~35 - 40 |

| N-Methyl C | ~30 - 35 |

| Cyclopropyl CH | ~30 - 35 |

| Cyclopropyl CH₂ | ~5 - 10 |

This is an interactive data table. Click on the headers to sort.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

The fragmentation of sulfonamides is well-documented. libretexts.org Key fragmentation pathways for this molecule would likely involve:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the cyclopropyl group.

Loss of the methanesulfonyl group: Cleavage of the S-N bond.

Loss of the N-methyl group: Cleavage of the N-C bond.

Rearrangement reactions: Such as the McLafferty rearrangement, if applicable, although less common for this structure.

Assessment of Chirality and Enantiomeric Purity

Chirality is a key consideration for many biologically active molecules. This compound is an achiral molecule as it does not possess a stereogenic center and has a plane of symmetry. Therefore, it exists as a single, achiral compound and not as a pair of enantiomers.

In the broader context of sulfonamide chemistry, many derivatives are chiral. acs.org The assessment of enantiomeric purity for such compounds is critical. Common methods for determining enantiomeric purity include:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique, employing a chiral stationary phase to separate the enantiomers.

NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: These agents interact with the enantiomers to form diastereomeric complexes, which can be distinguished by NMR. libretexts.org

Capillary Electrophoresis (CE) with Chiral Selectors: This technique offers high separation efficiency for chiral compounds.

While not directly applicable to the achiral this compound, these techniques are fundamental in the stereochemical analysis of related chiral sulfonamides.

Chemical Modifications, Derivatization, and Analog Design for Research Purposes

Functionalization Strategies at the Sulfonamide Nitrogen

The sulfonamide nitrogen atom is a key site for functionalization, allowing for the introduction of a wide array of substituents that can significantly impact the molecule's properties.

N-Alkylation and N-Arylation:

A primary strategy for modifying the sulfonamide nitrogen involves the replacement of the methyl group with other alkyl or aryl substituents. N-alkylation can be achieved through various synthetic methods, including the use of alkyl halides in the presence of a base. More advanced and milder techniques, such as manganese-catalyzed N-alkylation using alcohols, offer an efficient route to a diverse range of N-alkylated sulfonamides. This "borrowing hydrogen" approach allows for the use of benzylic and primary aliphatic alcohols as alkylating agents, leading to mono-N-alkylation in high yields.

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the N-arylation of sulfonamides. Mild and high-yielding methods for the coupling of methanesulfonamide (B31651) with aryl bromides and chlorides have been developed, which can be adapted for the arylation of 1-cyclopropyl-methanesulfonamide. organic-chemistry.orgnih.gov These reactions often employ specialized phosphine (B1218219) ligands and offer excellent functional group tolerance, enabling the synthesis of a broad spectrum of N-aryl derivatives. organic-chemistry.orgnih.gov The introduction of various aryl and heteroaryl groups can profoundly influence the electronic and steric properties of the molecule, which is crucial for optimizing interactions with biological targets.

| Modification | Example Substituent | Potential Impact | General Synthetic Approach |

| N-Alkylation | Ethyl, Propyl, Benzyl | Altered lipophilicity and steric bulk | Manganese-catalyzed alkylation with corresponding alcohol |

| N-Arylation | Phenyl, Pyridyl, Thienyl | Introduction of aromatic interactions, altered electronic properties | Palladium-catalyzed cross-coupling with aryl halide |

| N-Acylation | Acetyl, Benzoyl | Introduction of hydrogen bond acceptors | Reaction with acyl chloride or anhydride |

Modifications of the Cyclopropyl (B3062369) Moiety and Alkyl Chains

The cyclopropyl ring is a critical pharmacophore that imparts conformational rigidity and influences metabolic stability. Modifications to this moiety, as well as the N-alkyl chain, can be used to fine-tune the compound's properties.

Cyclopropyl Ring Modifications:

Bioisosteric Replacements:

The cyclopropyl group can also be viewed as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group. researchgate.net In drug design, replacing the cyclopropyl ring with these or other bioisosteres can help to probe the importance of its specific conformational and electronic properties for biological activity. researchgate.net

N-Alkyl Chain Modifications:

The N-methyl group can be replaced by longer or more complex alkyl chains through the N-alkylation strategies mentioned previously. This allows for the exploration of how the size and nature of this substituent affect the compound's interactions with its biological target.

| Modification Type | Example Modification | Potential Outcome | Relevant Synthetic Strategy |

| Cyclopropyl Substitution | Introduction of methyl or fluoro groups | Altered steric and electronic profile | Multi-step synthesis from substituted cyclopropane (B1198618) precursors |

| Cyclopropyl Ring Opening | Conversion to a propenyl or chloropropyl chain | Increased flexibility, introduction of new functional groups | Rearrangement reactions of N-cyclopropyl-amides |

| Bioisosteric Replacement | Replacement with a gem-dimethyl or vinyl group | Probing the role of the cyclopropyl moiety | De novo synthesis with alternative building blocks |

| N-Alkyl Chain Elongation | Replacement of methyl with ethyl or propyl | Altered lipophilicity and steric interactions | N-alkylation of 1-cyclopropyl-methanesulfonamide |

Design and Synthesis of Chemically Diverse Analogues Incorporating 1-Cyclopropyl-N-methyl-methanesulfonamide Substructures

The design and synthesis of chemically diverse analogues are essential for comprehensive SAR studies. By combining the modification strategies for the sulfonamide nitrogen, the cyclopropyl moiety, and the N-alkyl chain, a vast library of analogues can be generated. For instance, a series of N-aryl derivatives could each be synthesized with a range of substituents on the cyclopropyl ring to explore multiparameter optimization.

The synthesis of such diverse analogues often relies on a modular approach, where key intermediates are prepared and then combined in various ways. For example, a common intermediate, 1-cyclopropyl-methanesulfonamide, could be synthesized and then subjected to a variety of N-alkylation and N-arylation reactions to produce a library of final compounds.

| Analog Subclass | Structural Feature | Research Purpose | Example Synthetic Route |

| N-Aryl-1-cyclopropyl-methanesulfonamides | Variously substituted aryl groups on the sulfonamide nitrogen | To explore electronic and steric effects on activity | Palladium-catalyzed N-arylation of 1-cyclopropyl-methanesulfonamide |

| Substituted Cyclopropyl Analogs | Functional groups on the cyclopropyl ring | To probe interactions with specific binding pockets | Synthesis from functionalized cyclopropyl building blocks |

| Ring-Opened Analogs | Linear alkyl chains resulting from cyclopropane cleavage | To assess the importance of the rigid cyclopropyl scaffold | Lewis acid-mediated ring-opening of N-cyclopropyl amide precursors |

Synthesis of Chiral Analogues and Enantiomers for Stereochemical Probes

Chirality can play a crucial role in the biological activity of a molecule. The introduction of stereocenters into the this compound scaffold allows for the synthesis of chiral analogues and enantiomers, which are invaluable as stereochemical probes to study target binding and mechanism of action.

Stereoselective Synthesis:

The stereoselective synthesis of chiral cyclopropane derivatives can be achieved through various methods, including the use of chiral catalysts or starting from chiral precursors. These approaches allow for the preparation of enantiomerically enriched cyclopropyl building blocks that can then be incorporated into the final sulfonamide structure.

Chiral Resolution:

Alternatively, racemic mixtures of chiral analogues can be separated into their individual enantiomers through chiral resolution techniques. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers. google.com Chiral chromatography is another powerful method for the separation of enantiomers. google.com

The availability of enantiomerically pure analogues is critical for determining if a biological target exhibits stereoselectivity and for identifying the more active enantiomer.

| Chiral Analog Type | Location of Stereocenter | Purpose | Synthetic Approach |

| Chiral Cyclopropyl Moiety | On the cyclopropyl ring | To probe stereospecific interactions of the cyclopropyl group | Stereoselective cyclopropanation or use of chiral cyclopropane precursors |

| Chiral N-Alkyl Chain | On the N-alkyl substituent | To investigate the impact of stereochemistry on the N-substituent | N-alkylation with a chiral alkylating agent |

| Atropisomeric N-Aryl Analogs | Restricted rotation around the N-aryl bond | To study the conformational requirements for binding | Synthesis of sterically hindered N-aryl derivatives |

Applications of 1 Cyclopropyl N Methyl Methanesulfonamide and Its Analogues in Fundamental Chemical Research

Role as Building Blocks in Complex Molecule Synthesis

There is no available research to detail the utilization of 1-cyclopropyl-N-methyl-methanesulfonamide as a building block in the synthesis of more complex molecules.

Information regarding the specific use of this compound as a three-dimensional building block in fragment-based drug discovery or other synthetic strategies is not present in the current body of scientific literature.

Molecular Probes for Mechanistic Investigations in Organic Chemistry

There are no documented instances of this compound being employed as a molecular probe to investigate the mechanisms of organic reactions.

Exploration of Chemical Structure-Property Relationships and Chemical Space

Dedicated studies exploring the chemical structure-property relationships of this compound or its role in mapping chemical space have not been published.

Development of Novel Chemical Reactions and Reagents

The development of new chemical reactions or reagents based on the reactivity of this compound is not a topic that has been explored in the available chemical literature.

Future Directions and Emerging Research Avenues for 1 Cyclopropyl N Methyl Methanesulfonamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, is well-suited for the efficiencies and safety enhancements offered by continuous flow chemistry and automated synthesis. Future research should focus on adapting and optimizing the synthesis of 1-cyclopropyl-N-methyl-methanesulfonamide for these platforms.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for highly exothermic reactions. evitachem.comrsc.org An automated, multi-step flow synthesis could streamline the production of this compound and a library of its derivatives, facilitating rapid structure-activity relationship (SAR) studies. acs.org Such a platform would enable the systematic variation of the cyclopropyl (B3062369), methyl, and methanesulfonyl moieties to explore a wider chemical space.

Table 1: Potential Parameters for Flow Synthesis Optimization

| Parameter | Range/Variables | Objective |

| Temperature | 25°C - 150°C | Optimize reaction kinetics and minimize side products. |

| Pressure | 1 - 10 bar | Enable superheated solvent conditions to accelerate reactions. |

| Residence Time | 1 - 30 minutes | Maximize conversion and throughput. |

| Reagents | Various sulfonyl chlorides and amines | Explore substrate scope for library synthesis. |

| Catalyst | Homogeneous or heterogeneous | Improve reaction efficiency and facilitate purification. |

The development of a robust automated synthesis platform would significantly accelerate the discovery of new analogs with potentially valuable biological activities.

Exploration of Novel Chemical Reactivity Patterns

The cyclopropyl group is more than just a rigid scaffold; its inherent ring strain and unique electronic properties can be exploited for novel chemical transformations. nih.gov Future research should delve into the reactivity of the cyclopropyl ring in this compound, particularly ring-opening reactions. These reactions can provide access to a diverse range of acyclic and heterocyclic structures that would be difficult to synthesize through other means.

Investigating the reactivity of the sulfonamide N-H bond (after potential demethylation) or the C-H bonds of the methyl and cyclopropyl groups through modern synthetic methods like photoredox catalysis or C-H activation could also unveil new synthetic pathways. Understanding these reactivity patterns is crucial for the development of this compound as a versatile building block in organic synthesis.

Table 2: Potential Reactivity Studies

| Reaction Type | Potential Reagents/Conditions | Expected Outcome |

| Cyclopropyl Ring-Opening | Lewis/Brønsted acids, transition metals | Formation of functionalized linear or cyclic sulfonamides. |

| C-H Functionalization | Photoredox catalysts, metal catalysts | Introduction of new functional groups on the cyclopropyl or methyl moiety. |

| N-Demethylation/Functionalization | Strong acids, oxidizing agents | Access to the secondary sulfonamide for further derivatization. |

Synergistic Approaches Combining Experimental and Computational Chemistry for Rational Design

The rational design of novel derivatives of this compound with tailored properties can be greatly enhanced by combining experimental synthesis with computational chemistry. mdpi.comnih.gov Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, conformational preferences, and reactivity of the molecule. acs.org

Molecular docking and dynamics simulations can predict the binding of potential derivatives to biological targets, guiding the synthesis of compounds with higher potency and selectivity. bldpharm.com This synergistic approach can save significant time and resources by prioritizing the synthesis of the most promising candidates. For instance, computational models can predict how modifications to the cyclopropyl or methyl groups will affect the molecule's lipophilicity and binding affinity to a target protein.

Table 3: Computational and Experimental Synergy

| Computational Method | Application | Experimental Validation |

| Density Functional Theory (DFT) | Predict reactivity, bond energies, and spectroscopic properties. | Comparison with experimental reaction outcomes and spectroscopic data (NMR, IR). |

| Molecular Docking | Predict binding modes and affinities to target proteins. | In vitro binding assays and biological activity screening. |

| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. | In vitro and in vivo pharmacokinetic and toxicology studies. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with biological activity. | Synthesis and testing of new derivatives to validate and refine the model. |

Development of Advanced Analytical Techniques for Compound Characterization

While standard analytical techniques such as NMR, HPLC, and LC-MS are sufficient for routine characterization, the development of more advanced and sensitive methods will be crucial for in-depth studies. This includes the development of chiral separation methods to resolve potential enantiomers if the molecule is derivatized in a way that introduces a chiral center.

Furthermore, advanced mass spectrometry techniques, such as tandem MS (MS/MS), can be used to study the fragmentation patterns of this compound and its metabolites, which is essential for pharmacokinetic and metabolism studies. The development of specific and validated analytical methods is a prerequisite for any potential future applications in materials science or medicinal chemistry.

Table 4: Advanced Analytical Methods and Applications

| Analytical Technique | Application |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation and quantification of enantiomers of chiral derivatives. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites and degradation products. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous formula determination. |

| 2D Nuclear Magnetic Resonance (2D-NMR) | Unambiguous assignment of proton and carbon signals, and conformational analysis. |

By pursuing these future research directions, the scientific community can fully explore the potential of this compound, potentially leading to the discovery of new materials, chemical probes, or therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.